5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C12H11NO2S2 and its molecular weight is 265.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.02312094 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
The compound 5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, alongside its analogs, has garnered attention for its synthesis methods and structural characteristics, contributing to the field of medicinal chemistry. A notable study presents a cost-effective synthesis of a related compound, highlighting the relevance of the 4-thiazolidinone core and cyclopropyl moiety in designing biologically active molecules. The synthesis involved a one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine, demonstrating the structural versatility and potential of such compounds for further biological applications (Sydorenko et al., 2022).
Antimicrobial and Anticancer Properties
Significant research has focused on the antimicrobial and anticancer properties of this compound derivatives. For instance, a study on 5‐(4‐methoxybenzylidene)thiazolidine‐2,4‐dione derivatives reported promising anticancer activity against various cancer cell lines, with some compounds showing higher activity than known anticancer drugs. These derivatives were also evaluated for their inhibitory activities against vascular endothelial growth factor receptor-2 (VEGFR‐2), identifying compounds with potent derivative inhibition, supporting their potential as anticancer agents (El‐Adl et al., 2020).
Supramolecular Structures
The study of supramolecular structures of thiazolidinone derivatives, including (Z)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one, has provided insights into their hydrogen bonding patterns and molecular geometries. These structural analyses have implications for understanding the compound's interactions and stability, contributing to the design of molecules with enhanced biological activities (Delgado et al., 2005).
Nematicidal and Antibacterial Activities
Research into novel methylene-bisthiazolidinone derivatives has shown potential nematicidal and antibacterial activities. One study prepared a series of novel derivatives and evaluated their biological activity, demonstrating the compound's utility beyond its antimicrobial properties and indicating its potential in agricultural applications (Srinivas et al., 2008).
Molecular Docking and Binding Affinity
Investigations into the molecular docking and binding affinities of sulfur-containing pyrazole-pyridine hybrids have provided valuable insights into the molecular mechanisms underlying the antimicrobial activities of thiazolidinone derivatives. These studies highlight the importance of understanding molecular interactions for the development of new therapeutic agents (Desai et al., 2022).
Properties
IUPAC Name |
(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-7-5-8(3-4-9(7)15-2)6-10-11(14)13-12(16)17-10/h3-6H,1-2H3,(H,13,14,16)/b10-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMKSEHMYHLTHO-POHAHGRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.